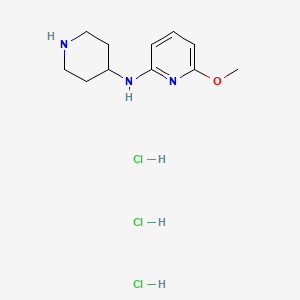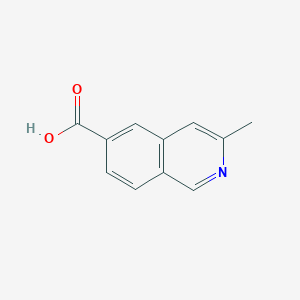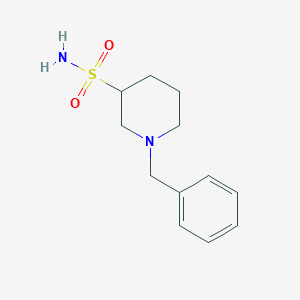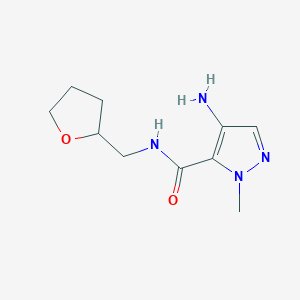![molecular formula C15H22BFO3 B2458485 2-[4-(Ethoxymethyl)-3-fluorphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolan CAS No. 2246880-20-4](/img/structure/B2458485.png)
2-[4-(Ethoxymethyl)-3-fluorphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Ethoxymethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as EFdA, is a nucleoside reverse transcriptase inhibitor (NRTI) that has shown promising results in the treatment of HIV. EFdA is a synthetic compound that is structurally similar to other NRTIs, such as tenofovir and emtricitabine. However, EFdA has several unique properties that make it a potential candidate for the development of new HIV treatments.
Wirkmechanismus
Target of Action
A structurally similar compound, 2-(ethoxymethyl)-4-(4-fluorophenyl)-3-[2-(2-hydroxyphenoxy)pyrimidin-4-yl]isoxazol-5 (2h)-one, is known to target the mitogen-activated protein kinase 14 . This kinase plays an essential role in the MAP kinase signal transduction pathway .
Mode of Action
Specifically, the oxidative removal of the N-ethoxymethyl group of Chlorfenapyr by mixed function oxidases forms a compound that uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of ATP production .
Result of Action
The related compound chlorfenapyr’s action results in cellular death due to the disruption of atp production .
Action Environment
A study on chlorfenapyr showed that the compound’s degradation increased with increasing temperature and exposure time .
Vorteile Und Einschränkungen Für Laborexperimente
EFdA has several advantages over other 2-[4-(Ethoxymethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes, including its high potency, low toxicity, and low potential for drug interactions. However, the synthesis of EFdA is complex and requires specialized equipment and expertise. This may limit its availability for use in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research on EFdA. One area of interest is the development of new HIV treatments that incorporate EFdA. Another area of interest is the use of EFdA in combination with other drugs to enhance its efficacy. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of EFdA.
Synthesemethoden
EFdA was first synthesized in 2005 by a team of researchers at Emory University. The synthesis method involves several steps, including the reaction of a boronic acid with a fluorinated aryl bromide, followed by the addition of an ethoxymethyl group to the resulting compound. The final product is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
- Anwendung: ENA423200428 könnte als Vorläufer oder Katalysator bei der Synthese von BAMFs dienen, die aufgrund ihrer hervorragenden physikalisch-chemischen Eigenschaften als potenzielle Biodieselkandidaten oder Dieseladditive betrachtet werden .
- Anwendung: ENA423200428 könnte als Katalysator in DES-basierten Reaktionen zur Biomasse-Aufwertung Verwendung finden. DESs wurden als alternative Lösungsmittel zu gängigen organischen Lösungsmitteln untersucht, und diese Verbindung könnte zur effizienten Biomasse-Umsetzung beitragen .
Biomasse-basierte flüssige Brennstoffe
Tiefeutektische Lösungsmittel (DESs) als Katalysatoren
Eigenschaften
IUPAC Name |
2-[4-(ethoxymethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BFO3/c1-6-18-10-11-7-8-12(9-13(11)17)16-19-14(2,3)15(4,5)20-16/h7-9H,6,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXUMFJGQLOECD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)COCC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-chloro-4-methylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2458405.png)


![2-[(3-Bromophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2458408.png)
![N,N-dimethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2458410.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-chlorophenyl)amino)formamide](/img/structure/B2458411.png)


![(Z)-methyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2458417.png)

![6-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2458420.png)
![(3,3-Difluorocyclobutyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2458423.png)
![2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2458425.png)